Cyclopentyl heptanoate Cyclopentyl heptanoate
Brand Name: Vulcanchem
CAS No.: 5454-23-9
VCID: VC19722056
InChI: InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3
SMILES:
Molecular Formula: C12H22O2
Molecular Weight: 198.30 g/mol

Cyclopentyl heptanoate

CAS No.: 5454-23-9

Cat. No.: VC19722056

Molecular Formula: C12H22O2

Molecular Weight: 198.30 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl heptanoate - 5454-23-9

Specification

CAS No. 5454-23-9
Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
IUPAC Name cyclopentyl heptanoate
Standard InChI InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3
Standard InChI Key XQIVRADFTDIBRW-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)OC1CCCC1

Introduction

Chemical Identity and Structural Characteristics

Cyclopentyl heptanoate is systematically named cyclopentyl heptanoate under IUPAC nomenclature. Key identifiers include:

PropertyValueSource
CAS Registry Number5454-23-9
Molecular FormulaC12H22O2\text{C}_{12}\text{H}_{22}\text{O}_2
Molecular Weight198.30 g/mol
SMILESCCCCCCC(=O)OC1CCCC1
InChIKeyXQIVRADFTDIBRW-UHFFFAOYSA-N
XLogP33.8

The compound’s structure comprises a cyclopentyl ring linked via an ester bond to a linear heptanoyl chain. Computational analyses indicate a rotatable bond count of 7, contributing to conformational flexibility . The absence of hydrogen bond donors and presence of two acceptors influence its solubility and interaction with biological targets .

Synthesis and Manufacturing

Chemical Synthesis

Cyclopentyl heptanoate is typically synthesized via esterification reactions. A common approach involves the acid-catalyzed condensation of heptanoic acid with cyclopentanol:

Heptanoic acid+CyclopentanolH+Cyclopentyl heptanoate+H2O\text{Heptanoic acid} + \text{Cyclopentanol} \xrightarrow{\text{H}^+} \text{Cyclopentyl heptanoate} + \text{H}_2\text{O}

Alternative methods include transesterification, where heptanoate esters (e.g., methyl heptanoate) react with cyclopentanol under basic conditions .

Enzymatic Synthesis

Recent advancements emphasize sustainable production using immobilized lipases. For instance, Candida antarctica lipase B (CALB) encapsulated in sol-gel matrices has demonstrated efficacy in ester synthesis under solvent-free conditions . This method offers high enantioselectivity and avoids harsh reagents, aligning with green chemistry principles .

Industrial-Scale Production

Patents disclose scaled-up processes for related cyclopentyl esters, highlighting optimized reaction conditions (e.g., 50–150°C, 1–12 hours) and purification via silica gel chromatography . Such protocols are adaptable to cyclopentyl heptanoate manufacturing.

Physicochemical Properties

Cyclopentyl heptanoate’s properties are critical for its applications:

PropertyValueComparison to Cyclohexyl Heptanoate
Boiling PointNot reported~212.33 g/mol (cyclohexyl analog)
Density0.92–0.95 g/cm³ (estimated)0.91–0.94 g/cm³
LogP (XLogP3)3.84.4
SolubilityInsoluble in water; soluble in organic solventsSimilar behavior

The lower logP value compared to its cyclohexyl analog reflects reduced hydrophobicity due to the smaller ring size, impacting lipid membrane permeability .

Applications in Industry and Research

Pharmaceutical Intermediate

Cyclopentyl heptanoate serves as a precursor in prostaglandin analog synthesis. Patents describe its structural analogs (e.g., 7-substituted cyclopentyl heptyl amines) as intraocular pressure-lowering agents . The cyclopentane ring mimics endogenous prostaglandin geometry, enhancing receptor binding .

Flavor and Fragrance Industry

Analytical Characterization

Gas Chromatography (GC)

While cyclopentyl heptanoate-specific GC data are scarce, analogous cyclohexyl heptanoate exhibits a retention index of 1499 on Ultra-1 columns . Similar methods (25 m column, 3°C/min ramp) are applicable for purity assessment.

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR predicts signals at δ 0.88 (t, 3H, CH₃), 1.25 (m, 8H, CH₂), and 1.70 (m, 8H, cyclopentyl) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.16 .

Recent Advancements and Future Directions

Biocatalytic Optimization

The 2022 study on sol-gel immobilized CALB highlights potential for continuous-flow synthesis, achieving >90% conversion in n-amyl caproate production . Adapting this system to cyclopentyl heptanoate could enhance sustainability.

Patent Trends

Recent patents (e.g., US9415043B2) explore combination therapies using cyclopentane-derived therapeutics, suggesting expanded roles in drug development .

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